molecular formula C4H5F3O3 B1302253 Methyl 3,3,3-trifluoro-DL-lactate CAS No. 93496-85-6

Methyl 3,3,3-trifluoro-DL-lactate

Cat. No.: B1302253
CAS No.: 93496-85-6
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-DL-lactate, also known as methyl 2-hydroxy-3,3,3-trifluoropropanoate, is a fluorinated organic compound with the molecular formula C4H5F3O3 and a molecular weight of 158.08 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of the lactate structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-DL-lactate can be synthesized through the esterification of 3,3,3-trifluoropyruvic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where 3,3,3-trifluoropyruvic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,3,3-trifluoro-DL-lactate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-DL-lactate involves its interaction with various molecular targets, primarily through its fluorine atoms. The presence of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or alteration of metabolic pathways .

Comparison with Similar Compounds

Comparison: Methyl 3,3,3-trifluoro-DL-lactate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNQCBRCAKLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375027
Record name methyl 3,3,3-trifluoro-dl-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93496-85-6
Record name methyl 3,3,3-trifluoro-dl-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3,3-trifluoro-DL-lactate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (±)-2-hydroxy-3,3,3-trifluoropropionic acid (7.8 g.), methanol (10 ml.) and concentrated sulphuric acid (0.5 ml.) is heated under reflux for 2 days. The cooled solution is poured into water (100 ml.), the mixture is saturated with sodium sulphate, and is extracted three times with ether. The extract is dried with sodium sulphate and evaporated. The residual oil (8.6 g.) is fractionally distilled to give (±)-methyl 2-hydroxy-3,3,3-trifluoropropionate b.p. 60°-64° C. at 12 mm. pressure, m.p. 50°-53° C. (3.9 g.).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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